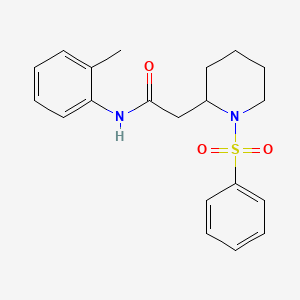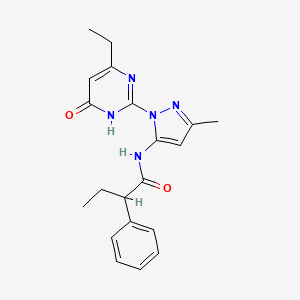
2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide, also known as PSAP, is a compound that has gained attention in the scientific community due to its potential applications in research. This compound is a piperidine derivative that has been synthesized using specific methods, which will be discussed in PSAP has been investigated for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. The purpose of this paper is to provide an overview of the current research on PSAP and to identify future directions for further investigation.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-methylphenyl)acetamide, also known as 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide:
Pharmaceutical Applications
This compound, being a piperidine derivative, is significant in the pharmaceutical industry. Piperidine derivatives are known for their diverse pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic properties . The specific structure of this compound suggests potential applications in developing new drugs targeting central nervous system disorders.
Anticancer Research
Piperidine derivatives have shown promise in anticancer research due to their ability to inhibit various cancer cell lines . The sulfonyl group in this compound can enhance its binding affinity to cancer cell receptors, making it a potential candidate for developing novel anticancer agents.
Neuroprotective Agents
Research has indicated that piperidine derivatives can act as neuroprotective agents, potentially offering protection against neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The structural features of this compound may contribute to its efficacy in protecting neuronal cells from oxidative stress and apoptosis.
Antimicrobial Activity
Piperidine derivatives are also known for their antimicrobial properties . This compound could be explored for its potential to inhibit the growth of various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Agents
The anti-inflammatory properties of piperidine derivatives are well-documented . This compound could be investigated for its ability to reduce inflammation, which is beneficial in treating conditions such as arthritis and other inflammatory diseases.
Analgesic Applications
Given the analgesic properties of piperidine derivatives , this compound might be useful in developing new pain relief medications. Its unique structure could provide enhanced efficacy and reduced side effects compared to existing analgesics.
Cardiovascular Research
Piperidine derivatives have been studied for their potential cardiovascular benefits . This compound could be explored for its effects on cardiovascular health, including its potential to lower blood pressure and improve heart function.
Synthetic Chemistry
In synthetic chemistry, piperidine derivatives are valuable intermediates . This compound can be used in the synthesis of more complex molecules, serving as a building block for various chemical reactions and processes.
These applications highlight the versatility and potential of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-methylphenyl)acetamide in scientific research. Each field offers unique opportunities for further exploration and development.
If you have any specific area you’d like to delve deeper into, feel free to let me know!
IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications
Propriétés
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-16-9-5-6-13-19(16)21-20(23)15-17-10-7-8-14-22(17)26(24,25)18-11-3-2-4-12-18/h2-6,9,11-13,17H,7-8,10,14-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPZHAAKZKAPNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2440145.png)


![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2440150.png)
![ethyl 4-({[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2440151.png)
![2-[1-(Benzotriazol-1-yl)ethyl]-6-methylphenol](/img/structure/B2440154.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2440158.png)


![2-[4-(Cyclopropylmethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2440163.png)
![N-(4-{[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)amino]sulfonyl}phenyl)butanamide](/img/structure/B2440166.png)
![2-(naphthalen-1-yl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2440168.png)